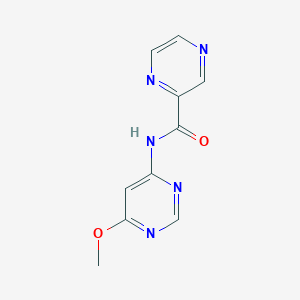

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

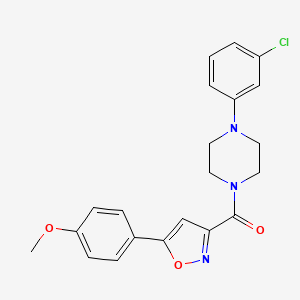

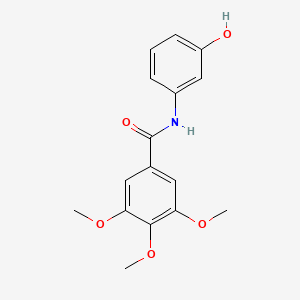

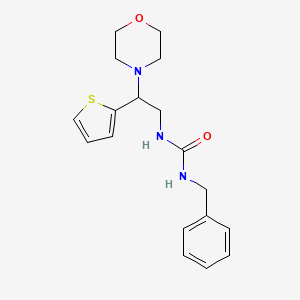

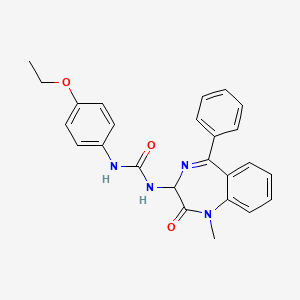

“N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide” is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of pyrazinamide analogues involves the Yamaguchi reaction, which is widely and generally applied to synthesize esters and lactones . It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Scientific Research Applications

Anti-Tubercular Agent

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , with inhibitory concentrations (IC50) indicating their effectiveness in combating tuberculosis (TB) . The development of new anti-TB drugs is crucial due to the emergence of multi-drug resistant TB strains, and these derivatives represent a promising avenue for new treatments.

Non-Toxicity to Human Cells

The cytotoxicity of these compounds has been tested on HEK-293 (human embryonic kidney) cells , and results indicate that they are non-toxic to human cells . This is an important consideration for any potential pharmaceutical application, as it suggests a lower risk of adverse side effects in humans.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these derivatives at the molecular level. These studies reveal the suitability of the compounds for further development as they can effectively bind to the target sites on the bacteria .

Development of Single Crystals

Single crystals of certain active compounds have been developed, which is a step forward in the drug development process. These crystals can be used to determine the three-dimensional structure of the compounds, which is essential for understanding their mode of action and for further refinement .

Analogues of Pyrazinamide

The analogues of pyrazine and pyrazinamide, such as N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide , can exhibit higher anti-TB activity against MTB . This suggests that modifications of the pyrazine structure could lead to more effective TB treatments .

Synthesis and Design

The synthesis and design of these derivatives are based on the structure-activity relationship (SAR) studies. These studies help in identifying the chemical groups that are crucial for the activity of the compounds and guide the synthesis of more potent derivatives .

Mechanism of Action

Pyrazinamide, the parent compound, diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-17-9-4-8(13-6-14-9)15-10(16)7-5-11-2-3-12-7/h2-6H,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSMATDCLQNADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2850731.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850732.png)

![3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one](/img/structure/B2850738.png)